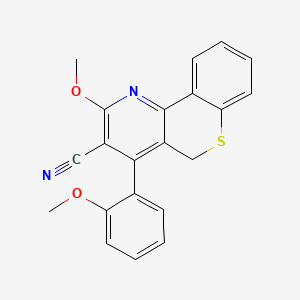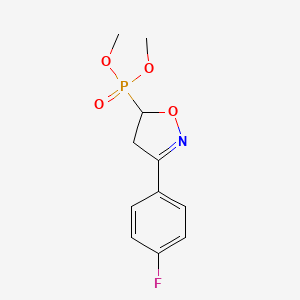
Diammonium (4,5-dihydro-3-propyl-5-isoxazolyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium (4,5-dihydro-3-propyl-5-isoxazolyl)phosphonate is a chemical compound with significant interest in various scientific fields It is characterized by its unique structure, which includes an isoxazole ring, a phosphonate group, and two ammonium ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diammonium (4,5-dihydro-3-propyl-5-isoxazolyl)phosphonate typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate (NaHCO₃), at ambient temperature . This reaction leads to the formation of the isoxazole ring, which is a key component of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with potential optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
Diammonium (4,5-dihydro-3-propyl-5-isoxazolyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isoxazole ring or the phosphonate group.
Substitution: Substitution reactions can occur at the isoxazole ring or the phosphonate group, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and neutral to basic pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of isoxazole derivatives, while substitution reactions can yield a variety of functionalized compounds.
Scientific Research Applications
Diammonium (4,5-dihydro-3-propyl-5-isoxazolyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where isoxazole derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of diammonium (4,5-dihydro-3-propyl-5-isoxazolyl)phosphonate involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, leading to biological effects. The phosphonate group can also play a role in the compound’s activity by interacting with metal ions and other biomolecules.
Comparison with Similar Compounds
Diammonium (4,5-dihydro-3-propyl-5-isoxazolyl)phosphonate can be compared with other similar compounds, such as:
These compounds share similar structural features but differ in their specific functional groups and overall reactivity. The unique combination of the isoxazole ring and the phosphonate group in this compound makes it particularly interesting for research and development.
Properties
CAS No. |
125674-63-7 |
|---|---|
Molecular Formula |
C6H18N3O4P |
Molecular Weight |
227.20 g/mol |
IUPAC Name |
diazanium;dioxido-oxo-(3-propyl-4,5-dihydro-1,2-oxazol-5-yl)-λ5-phosphane |
InChI |
InChI=1S/C6H12NO4P.2H3N/c1-2-3-5-4-6(11-7-5)12(8,9)10;;/h6H,2-4H2,1H3,(H2,8,9,10);2*1H3 |
InChI Key |
XTYSBWNVQDNOND-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(C1)P(=O)([O-])[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



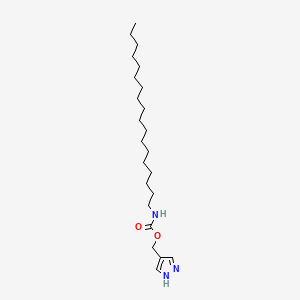

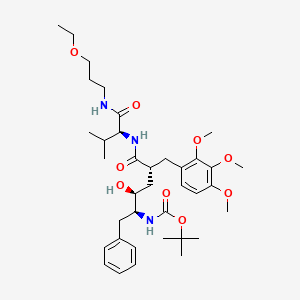

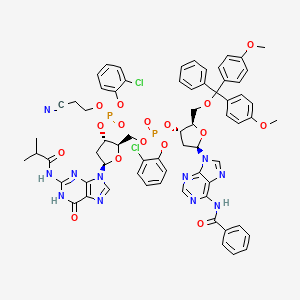
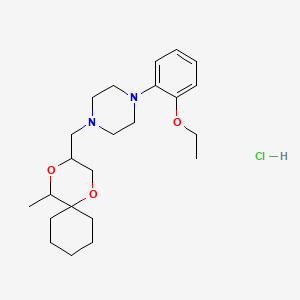
![Stannane, butyltris[(1-oxodocosyl)oxy]-](/img/structure/B12759526.png)

